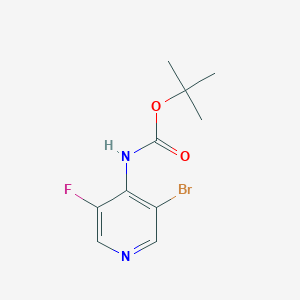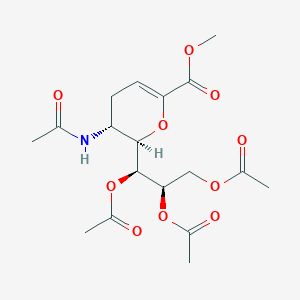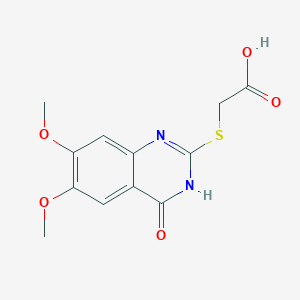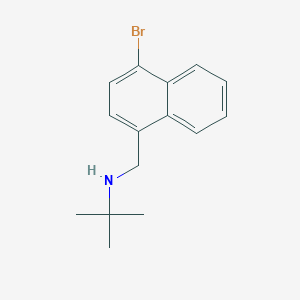![molecular formula C11H13NO3 B11837590 ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group and an ethyl acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate typically involves the reaction of 5-(hydroxymethyl)pyridine-2-carbaldehyde with ethyl acrylate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of the pyridine derivative reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylate moiety can be reduced to the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: 3-[5-(Carboxymethyl)pyridin-2-yl]acrylate
Reduction: Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate
Substitution: Various substituted pyridine derivatives depending on the substituent used
科学的研究の応用
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
作用機序
The mechanism of action of ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes.
類似化合物との比較
Ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate can be compared with other similar compounds, such as:
Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate: Similar structure but with a saturated alkane chain instead of an acrylate moiety.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-[5-(Hydroxymethyl)pyridin-2-yl]acrylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its combination of a pyridine ring, hydroxymethyl group, and acrylate moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)6-5-10-4-3-9(8-13)7-12-10/h3-7,13H,2,8H2,1H3/b6-5+ |
InChIキー |
RYHYAJCETPHJCV-AATRIKPKSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=NC=C(C=C1)CO |
正規SMILES |
CCOC(=O)C=CC1=NC=C(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B11837523.png)
![3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11837528.png)






![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)


